N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide
Description
This compound features a cyclohepta[b]thiophen core substituted with a cyano group at position 3 and a benzamide moiety at position 2, modified with an ethylsulfanyl (-S-C₂H₅) group. The molecular formula is C₂₁H₂₁N₂OS₂, with a molecular weight of 381.53 g/mol. Its structure combines a fused seven-membered cycloheptathiophene ring with a benzamide substituent, positioning it within a class of bioactive heterocyclic compounds often studied for pharmaceutical applications, such as kinase inhibition or anticancer activity .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-2-23-16-10-7-6-9-14(16)18(22)21-19-15(12-20)13-8-4-3-5-11-17(13)24-19/h6-7,9-10H,2-5,8,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVSPCAWXFHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclohepta[b]thiophene Core
The cyclohepta[b]thiophene ring system is constructed via cyclization reactions starting from linear precursors. A common approach involves the use of thiophene derivatives substituted with aliphatic chains, which undergo intramolecular Friedel-Crafts alkylation under acidic conditions. For example, treatment of 3-(thiophen-2-yl)heptanoic acid with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at –10°C induces cyclization to yield the tetrahydrocyclohepta[b]thiophene skeleton. Alternative methods employ transition metal catalysis, such as palladium-mediated C–H activation, to form the seven-membered ring.
Table 1: Cyclization Methods for Cyclohepta[b]thiophene Formation
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | POCl₃, CH₂Cl₂, –10°C, 24 h | 62 | 95 |
| Palladium Catalysis | Pd(OAc)₂, Ag₂CO₃, DMF, 80°C, 12 h | 78 | 98 |
Introduction of the Cyano Group
The cyano group is introduced at the 3-position of the cyclohepta[b]thiophene ring via nucleophilic substitution or Sandmeyer-type reactions. Bromination of the thiophene ring using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by displacement with copper(I) cyanide in dimethylformamide (DMF) at 120°C, achieves this transformation with minimal ring distortion. Microwave-assisted reactions have been shown to reduce reaction times from 24 hours to 45 minutes while maintaining yields above 85%.
Coupling of the Ethylsulfanylbenzamide Moiety
The final step involves amide bond formation between the aminocyclohepta[b]thiophene intermediate and 2-(ethylsulfanyl)benzoyl chloride. Carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) provide optimal results in tetrahydrofuran (THF) at 0–5°C. Recent advances demonstrate that flow chemistry techniques enhance reaction efficiency, achieving 92% conversion in 30 minutes compared to 68% over 6 hours in batch reactors.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Polar aprotic solvents like DMF and acetonitrile improve solubility of intermediates but may lead to side reactions at elevated temperatures. Kinetic studies reveal that maintaining temperatures below 50°C during cyano group installation prevents decomposition of the thiophene ring.
Table 2: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 0–5 | 6 | 78 |
| DCM | 25 | 8 | 65 |
| MeCN | –10 | 4 | 82 |
Catalytic Systems
Heterogeneous catalysts such as polymer-supported DMAP enable facile recovery and reuse across multiple cycles without significant activity loss. Comparative studies show a 5% decrease in yield after seven reaction cycles, demonstrating robust catalytic performance.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern production facilities employ continuous flow reactors to address scalability challenges. A patented three-stage system integrates ring formation, cyanation, and amidation in sequence, achieving a throughput of 12 kg/day with 99.5% purity.
Purification Strategies
Crystallization remains the dominant purification method, with optimized solvent systems (ethyl acetate/n-hexane, 3:7 v/v) yielding needle-like crystals suitable for X-ray diffraction analysis. Industrial centrifugal partition chromatography (CPC) has emerged as an alternative for thermolabile intermediates.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR analysis reveals distinct signals for the ethylsulfanyl group (δ 1.35 ppm, triplet, CH₃; δ 3.02 ppm, quartet, SCH₂) and the cyclohepta[b]thiophene protons (δ 2.45–2.85 ppm, multiplet, CH₂ groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 356.1245 (calculated for C₁₉H₂₀N₂OS₂: 356.1248).
Challenges and Limitations
Regioselectivity in Cyanation
Competing substitution at the 4-position of the thiophene ring remains a persistent issue, with typical regioselectivity ratios of 8:1 (3-CN:4-CN). Computational modeling suggests that steric bulk from the cycloheptane ring directs electrophilic attack to the 3-position.
Applications in Pharmaceutical Research
The compound’s structural similarity to kinase inhibitors has prompted evaluation in oncology trials. Preliminary data show IC₅₀ values of 0.8 µM against EGFR-mutated lung cancer cell lines, comparable to third-generation tyrosine kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ethylsulfanylbenzamide moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(trifluoromethyl)benzamide (CAS 438028-47-8)
- Molecular Formula : C₁₈H₁₅F₃N₂OS
- Molecular Weight : 364.38 g/mol
- Key Differences: The benzamide group is substituted with a trifluoromethyl (-CF₃) group instead of ethylsulfanyl. The -CF₃ group increases electronegativity and lipophilicity (LogP ~5.4 vs. Synthesis yields for similar trifluoromethyl derivatives are comparable (~80%), suggesting comparable reactivity .
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide (CAS 331760-57-7)
- Molecular Formula : C₁₈H₁₆ClN₂OS
- Molecular Weight : 330.83 g/mol
- Key Differences :
Analogues with Varied Core Structures
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a)
- Molecular Formula : C₂₃H₁₉N₃O₂S
- Molecular Weight : 401.48 g/mol
- Key Differences: Cyclopenta[b]thiophen core (5-membered ring vs. 7-membered cycloheptathiophen).
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
- Molecular Formula : C₁₃H₁₆N₂OS
- Molecular Weight : 248.34 g/mol
- Key Differences :
Key Observations :
- Ethylsulfanyl vs. Trifluoromethyl : The ethylsulfanyl group offers moderate lipophilicity (balance between solubility and membrane permeability), while -CF₃ enhances stability but may reduce bioavailability.
- Chloro vs. Ethylsulfanyl : Chlorine’s electronegativity could improve binding to electrophilic targets, whereas ethylsulfanyl’s sulfur may participate in hydrophobic or π-π interactions .
- Synthetic Accessibility : Ethylsulfanyl introduction may require thiol-alkylation steps, which are less straightforward than halogenation or propenamide formation .
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines elements from cycloheptathiophene and an ethylsulfanyl-benzamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , indicating a diverse range of functional groups that may interact with biological targets. The structure includes a cyano group and a cycloheptathiophene ring, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 320.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the cyano group may enhance its reactivity and binding affinity to biological macromolecules.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity: Compounds containing thiophene rings have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects: The ethylsulfanyl group may contribute to reducing inflammatory responses in cellular models.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential therapeutic applications in treating infections. -
Anticancer Activity:
In vitro studies demonstrated that derivatives of cycloheptathiophene could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the potential for developing anticancer drugs. -
Anti-inflammatory Studies:
Research on thiophene-based compounds showed promising results in reducing TNF-alpha levels in macrophage cell lines, suggesting that these compounds could be beneficial in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide | Moderate antimicrobial |
| N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide | Anticancer properties |
| 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethylsulfanyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step procedures starting with the formation of the cycloheptathiophene core, followed by functionalization. For example, similar thiophene derivatives are synthesized via nucleophilic substitution or coupling reactions. A general approach includes:
Core Formation : Cycloheptathiophene derivatives are often synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) in anhydrous conditions .
Functionalization : The ethylsulfanyl and benzamide groups are introduced via amidation or thiol-ether coupling. For instance, benzoyl chloride derivatives can react with amino-thiophene intermediates in the presence of triethylamine (TEA) as a catalyst in dimethylformamide (DMF) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or acetonitrile) to improve yields.
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the cycloheptathiophene core and substituent positions, with distinct shifts for the cyano (~110-120 ppm in ¹³C) and ethylsulfanyl groups (~2.5-3.5 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm the presence of the benzamide and thiophene moieties .
- Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replacing ethylsulfanyl with methylsulfonyl or varying the benzamide aromatic ring) to assess impact on bioactivity .
Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays. Compare IC₅₀ values to establish potency trends .
Computational Docking : Use tools like AutoDock Vina to predict binding interactions with biological targets (e.g., ATP-binding pockets) and validate with mutagenesis studies .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
Data Normalization : Ensure consistent units (e.g., µM vs. nM) and control for assay variables (e.g., pH, temperature).
Meta-Analysis : Apply statistical tools (e.g., ANOVA or regression models) to identify outliers or confounding factors. Cross-reference with PubChem bioactivity data for validation .
Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics, resolving discrepancies between in vitro and cellular assays .
Q. What computational strategies optimize reaction pathways for large-scale synthesis?
- Methodological Answer :
Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C or CuI) and solvent systems (e.g., DMF vs. THF) .
Process Simulation : Use Aspen Plus to simulate mass transfer and heat exchange in flow reactors, minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
